

An In-depth Technical Guide to the Physicochemical Properties of Ingavirin-d6

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Compound of Interest

Compound Name: Ingavirin-d6

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **Ingavirin-d6**, a deuterated analog of the antiviral drug Ingavirin. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and characterization of antiviral therapeutics.

Introduction

Ingavirin is an antiviral drug with a dual mechanism of action, exhibiting both direct antiviral and immunomodulatory effects.[1] It is used in the treatment of influenza A and B, as well as other acute respiratory viral infections.[2] **Ingavirin-d6** is a stable isotope-labeled version of Ingavirin, in which six hydrogen atoms have been replaced with deuterium. Such deuteration is often employed in drug development to alter pharmacokinetic profiles or for use as an internal standard in analytical studies.[3] Understanding the physicochemical properties of **Ingavirin-d6** is crucial for its application in research and potential therapeutic development.

Physicochemical Properties of Ingavirin-d6

The following table summarizes the key physicochemical properties of **Ingavirin-d6**. Experimentally determined values for properties such as logP, aqueous solubility, pKa, and melting point are not readily available in the public domain. Therefore, in silico prediction methods have been employed to estimate these values.

Property	Value	Source
Molecular Formula	C ₁₀ H ₉ D ₆ N ₃ O ₃	[4]
Molecular Weight	231.28 g/mol	[4]
CAS Number	219694-63-0 (Non-deuterated)	[4]
Predicted logP	-1.37	In silico prediction
Predicted Aqueous Solubility (logS)	-1.56 mol/L	In silico prediction
Predicted pKa (Acidic)	4.8	In silico prediction
Predicted pKa (Basic)	6.7	In silico prediction
Predicted Melting Point	185 °C	In silico prediction

Methodologies for Property Determination In Silico Prediction Protocols

The predicted physicochemical properties presented in this guide were obtained using established online computational tools. The use of in silico methods is a standard practice in drug discovery and development for the early characterization of compounds when experimental data is not yet available.

- **logP Prediction:** The octanol-water partition coefficient (logP) was predicted using the Molinspiration online property calculation service. This tool calculates logP based on a group contribution method, which has been trained on a large dataset of experimentally determined logP values.[5] The SMILES string for the non-deuterated form of Ingavirin (O=C(O)CCCC(=O)NCCC1=CNC=N1) was used for this prediction, as the effect of deuterium substitution on logP is generally minimal.
- **Aqueous Solubility (logS) Prediction:** The aqueous solubility (logS) was predicted using the AqSolPred online tool.[6] This tool employs a consensus model of machine learning algorithms (Neural Networks, Random Forest, and XGBoost) trained on a large, curated database of aqueous solubility data (AqSolDB).[6] The SMILES string for non-deuterated Ingavirin was used as input.

- **pKa Prediction:** The acid dissociation constants (pKa) were predicted using the MolGpKa web server.^[7] This server utilizes a graph-convolutional neural network model to predict the pKa values of small molecules by learning pKa-related chemical patterns.^[7] The prediction identified both an acidic and a basic pKa for the molecule.
- **Melting Point Prediction:** The melting point was predicted using the AAT Bioquest Melting Point Predictor.^[8] This tool uses a regression-based, gradient boosting model that takes a SMILES string as input and outputs a predicted melting point in Celsius.^[8] It is important to note that this prediction has a reported error margin of approximately 40 °C.^[8]

Standard Experimental Protocols for Future Validation

For the future experimental validation of the predicted physicochemical properties, the following standard methodologies are recommended:

- **logP Determination (Shake-Flask Method):** The shake-flask method is the traditional and most reliable method for the experimental determination of logP. It involves dissolving the compound in a biphasic system of n-octanol and water and allowing it to partition between the two phases. The concentration of the compound in each phase is then measured (e.g., by UV-Vis spectroscopy or HPLC) to calculate the partition coefficient.
- **Aqueous Solubility Determination (HPLC-based Method):** A common method for determining aqueous solubility involves preparing a saturated solution of the compound in water. The solution is then filtered to remove any undissolved solid, and the concentration of the dissolved compound in the filtrate is quantified using High-Performance Liquid Chromatography (HPLC) with a UV detector, by comparing the peak area to a standard curve of known concentrations.
- **pKa Determination (Potentiometric Titration):** Potentiometric titration is a standard method for determining the pKa of a compound. It involves titrating a solution of the compound with a strong acid or base and monitoring the pH of the solution. The pKa value corresponds to the pH at which the compound is half-ionized.
- **Melting Point Determination (Capillary Method):** The melting point can be determined using a melting point apparatus. A small amount of the crystalline compound is packed into a

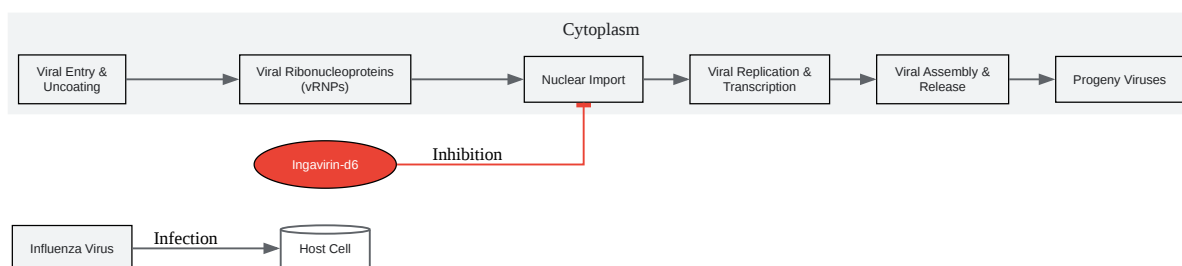
capillary tube and heated at a controlled rate. The temperature range over which the compound melts is observed and recorded as the melting point.

Mechanism of Action and Signaling Pathways

Ingavirin exerts its antiviral effects through a multifaceted mechanism that includes both direct inhibition of viral replication and modulation of the host immune response.[1]

Antiviral Signaling Pathway

Ingavirin has been shown to interfere with the nuclear import of viral proteins, a critical step for the replication of many viruses, including influenza.[1] By inhibiting this process, Ingavirin effectively halts the viral life cycle within the host cell.[1]

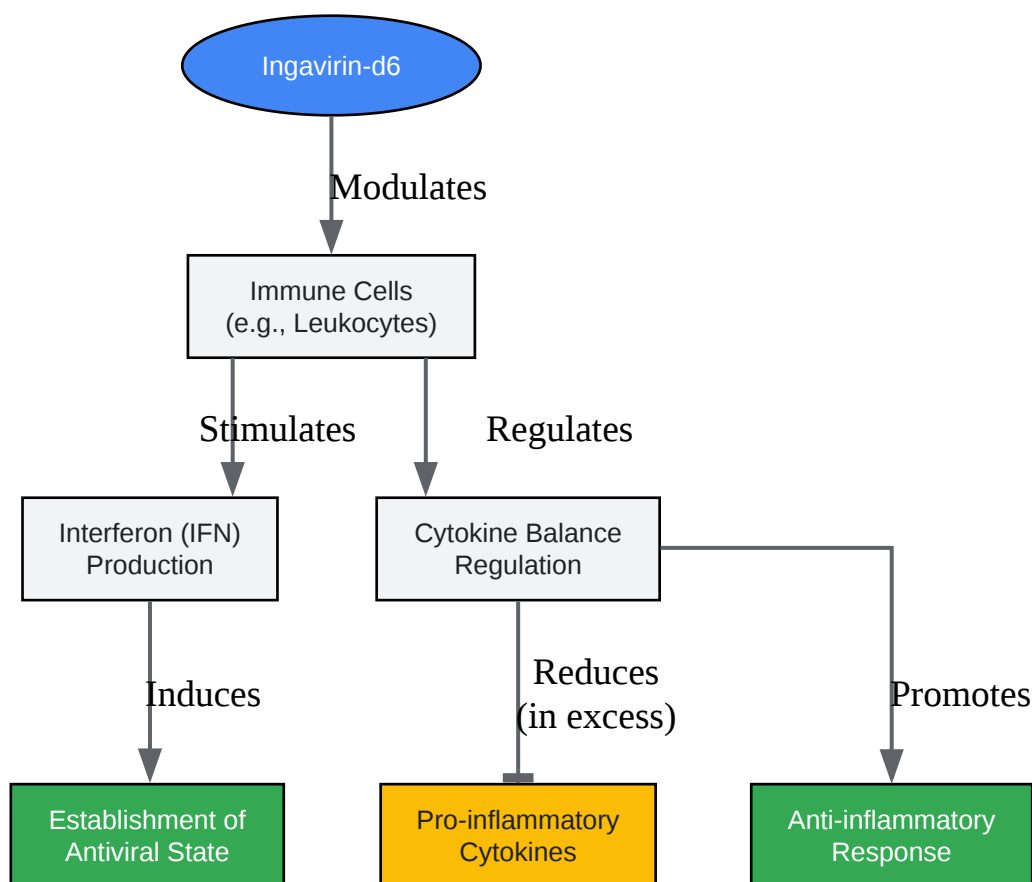


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Caption: Antiviral mechanism of **Ingavirin-d6**.

Immunomodulatory Signaling Pathway

In addition to its direct antiviral activity, Ingavirin modulates the host's innate immune response. [2] It has been shown to enhance the production of interferons (IFNs) and regulate the cytokine balance, which is crucial for an effective and controlled immune response to viral infections.[1] [3]



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Caption: Immunomodulatory effects of **Ingavirin-d6**.

Applications in Research and Drug Development

The physicochemical properties of **Ingavirin-d6** are critical for its application in several areas of drug development:

- **Pharmacokinetic Studies:** As a deuterated compound, **Ingavirin-d6** is an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalytical assays to accurately quantify Ingavirin in biological matrices.
- **Metabolic Stability:** Deuteration at specific sites can sometimes alter the metabolic profile of a drug, potentially leading to improved metabolic stability and a more favorable pharmacokinetic profile. The properties outlined in this guide can inform the design of such studies.

- **Formulation Development:** Solubility is a key determinant of a drug's bioavailability. The predicted aqueous solubility of **Ingavirin-d6** provides initial guidance for the development of appropriate formulations for preclinical and clinical studies.
- **Lead Optimization:** The predicted logP and pKa values are important parameters in medicinal chemistry for optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of drug candidates.

Conclusion

This technical guide provides a summary of the core physicochemical properties of **Ingavirin-d6**, utilizing in silico prediction methods in the absence of extensive experimental data. The provided information on its molecular characteristics, along with its established dual mechanism of action, offers a valuable resource for researchers and drug development professionals working with this and similar antiviral compounds. Further experimental validation of the predicted properties is encouraged to build a more complete profile of this promising molecule.

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